molecular formula C11H15ClO B11966753 5-Chloro-2-phenyl-pentan-2-OL CAS No. 126405-06-9

5-Chloro-2-phenyl-pentan-2-OL

Cat. No.: B11966753
CAS No.: 126405-06-9
M. Wt: 198.69 g/mol
InChI Key: SXPWSYFGPRVEQY-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-pentan-2-OL is a secondary alcohol featuring a chlorine atom at the 5th carbon and a phenyl group at the 2nd carbon of a pentanol backbone.

Properties

CAS No.

126405-06-9

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

5-chloro-2-phenylpentan-2-ol

InChI

InChI=1S/C11H15ClO/c1-11(13,8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,13H,5,8-9H2,1H3

InChI Key

SXPWSYFGPRVEQY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-pentan-2-OL can be achieved through several methods. One common approach involves the reaction of 2-phenylpentan-2-ol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-phenylpentan-2-ol using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-pentan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 5-chloro-2-phenylpentan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of 5-chloro-2-phenylpentane, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-Chloro-2-phenylpentan-2-one.

    Reduction: 5-Chloro-2-phenylpentane.

    Substitution: 5-Methoxy-2-phenylpentan-2-OL.

Scientific Research Applications

5-Chloro-2-phenyl-pentan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-pentan-2-OL involves its interaction with specific molecular targets. The presence of the chlorine atom and the phenyl group allows the compound to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are compared based on functional groups, substituents, and available physicochemical

5-Chloro-2-pentanone ethylene ketal
  • Molecular Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.62 g/mol
  • Density : 1.09 g/cm³
  • CAS RN : 5978-08-5
  • Commercial Availability : Sold in 5g (JPY 9,100) and 25g (JPY 28,700) quantities .
  • Key Feature: A ketal derivative of 5-chloro-2-pentanone, lacking the hydroxyl group but retaining the chlorine substituent. The ketal group enhances stability against hydrolysis compared to alcohols.
5-Chloro-1-pentyne
  • Molecular Formula : C₅H₇Cl
  • Molecular Weight : 102.56 g/mol
  • Boiling Point : 67–69°C (at 145 mm Hg)
  • Density : 0.968 g/cm³
  • CAS RN : 14267-92-6
  • Commercial Availability : Sold in 5g units (JPY 6,300) .
  • Key Feature: An alkyne with terminal chlorine, offering distinct reactivity (e.g., participation in Sonogashira couplings). The absence of hydroxyl or phenyl groups reduces polarity.
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
  • Molecular Formula: Not explicitly provided, but structurally includes a cyclopentenyl group and methyl branches.
  • Regulatory Status : Subject to safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in fragrance applications .
  • Key Feature : A tertiary alcohol with a bulky cyclopentenyl group, likely influencing volatility and solubility compared to simpler chlorinated alcohols.

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications/Notes
5-Chloro-2-phenyl-pentan-2-OL C₁₁H₁₅ClO ~198.69 (calculated) Not Available Not Available –OH, –Cl, –Ph Hypothetical: Potential solvent or intermediate
5-Chloro-2-pentanone ethylene ketal C₇H₁₃ClO₂ 164.62 Not Provided 1.09 Ketal, –Cl Stabilized ketone for synthesis
5-Chloro-1-pentyne C₅H₇Cl 102.56 67–69 (at 145 mmHg) 0.968 Alkyne, –Cl Alkyne-based reactions
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol Complex Structure Not Provided Not Provided Not Provided –OH, Cyclopentenyl, –CH₃ Fragrance industry

Reactivity and Application Insights

  • Hydroxyl Group Impact: this compound’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to 5-Chloro-1-pentyne. However, the phenyl group may reduce water solubility relative to non-aromatic analogs.
  • Chlorine Reactivity : All compared compounds share a chlorine atom, but its position influences reactivity. For example, terminal chlorine in 5-Chloro-1-pentyne facilitates nucleophilic substitutions, while mid-chain chlorine in this compound may favor elimination reactions.
  • Commercial and Industrial Use: The ketal derivative (5-Chloro-2-pentanone ethylene ketal) is priced higher (JPY 28,700/25g) than 5-Chloro-1-pentyne (JPY 6,300/5g), reflecting differences in synthetic utility . The cyclopentenyl-pentanol derivative’s inclusion in fragrance safety assessments highlights niche applications in cosmetics, contrasting with the industrial focus of simpler chlorinated compounds .

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